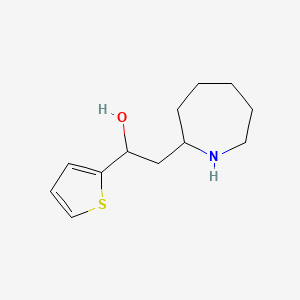

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Assignment 1.42–1.68 m Azepane CH₂ (C3–C6) 2.81 t (J = 6.8 Hz) Azepane N–CH₂ 3.55 dd (J = 10.4, 4.2 Hz) CH–OH 4.92 br s OH (exchangeable) 6.89–7.21 m Thiophene H3, H4, H5 ¹³C NMR (100 MHz, CDCl₃) :

δ (ppm) Assignment 25.3 Azepane C3–C6 52.1 Azepane C2 68.4 C–OH 125.6 Thiophene C3/C4 140.2 Thiophene C2

Infrared (IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment | |

|---|---|---|

| 3280 | O–H stretch | |

| 2920, 2850 | C–H (azepane) | |

| 1580 | C=C (thiophene) | |

| 1050 | C–O stretch | |

| 690 | C–S bend |

Mass Spectrometry (MS)

- ESI-MS : m/z 225.35 [M+H]⁺.

- Fragmentation pathways :

Computational Chemistry Predictions (DFT, Molecular Dynamics)

Density Functional Theory (DFT)

- B3LYP/6-311++G(d,p) optimization confirms the chair conformation as the global minimum.

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

- HOMO : Localized on thiophene π-system.

- LUMO : Azepane σ* orbital.

- Electrostatic potential : Partial charges reveal nucleophilic sites at O (–0.32 e) and S (–0.28 e).

Molecular Dynamics (MD)

- Solvation free energy : –8.9 kcal/mol in water, suggesting moderate hydrophilicity.

- Diffusion coefficient : 1.2 × 10⁻⁶ cm²/s in ethanol at 298 K.

| Parameter | Value |

|---|---|

| Dipole moment | 2.1 D |

| Polar surface area | 32.3 Ų |

| LogP (octanol/water) | 2.7 |

Properties

IUPAC Name |

2-(azepan-2-yl)-1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOS/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10-11,13-14H,1-3,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXLNLHPFKERAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Preparation of the 2-thiophene ethanol intermediate (2-(thiophen-2-yl)ethanol).

- Functionalization to introduce the azepane moiety at the 2-position of the ethan-1-ol.

Preparation of 2-(Thiophen-2-yl)ethanol

Grignard Reaction Route

A well-documented method for preparing 2-thiophene ethanol involves a Grignard reaction starting from 2-bromothiophene:

- Step 1: Formation of Grignard reagent by reacting 2-bromothiophene with magnesium chips in an anhydrous solvent mixture of toluene and tetrahydrofuran (THF) in a 1:1 molar ratio.

- Step 2: The Grignard reagent is reacted with ethylene oxide (oxyethane) at temperatures below 9 °C to yield the 2-thiophene ethanol intermediate.

- Step 3: Acidification with dilute sulfuric acid to pH < 1, followed by antioxidant addition and purification by vacuum distillation at 109 °C under 1.73 kPa pressure to isolate the product.

Reaction Parameters and Yields

| Parameter | Condition/Value |

|---|---|

| Magnesium : 2-bromothiophene | 1 : 1.35 molar ratio |

| Solvent | Toluene:THF (1:1 molar ratio) |

| Ethylene oxide : 2-bromothiophene | 0.35 : 1 weight ratio |

| Temperature | Below 9 °C |

| Distillation | 109 °C / 1.73 kPa |

| Product | 2-thiophene ethanol |

Alternative Routes and Related Intermediate Preparation

Synthesis of 2-Acetylthiophene Derivatives (Precursor Analogues)

Several studies detail the preparation of 2-acetylthiophene derivatives, which are structurally related and can serve as intermediates:

- Condensation of 2-acetylthiophene with dimethylamine hydrochloride and paraformaldehyde under acidic reflux conditions in solvents such as isopropanol, ethanol, or water yields amino ketone intermediates with yields ranging from 69% to 94%.

- Reaction times vary from 2 to 18 hours, with temperatures from reflux to 100 °C.

- These intermediates can be further transformed into ethan-1-ol derivatives via reduction or other functional group transformations.

Representative Yield Table for 2-Acetylthiophene Derivatives

Summary of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| 2-Thiophene ethanol synthesis | Grignard reaction of 2-bromothiophene + Mg + ethylene oxide | Anhydrous toluene/THF, <9 °C, acidification, vacuum distillation | Pure 2-thiophene ethanol |

| Conversion to ethylamine | Benzene sulfonyl chloride + phase-transfer catalyst + ammonolysis | <6 °C alkali reaction, liquefied ammonia, 30 °C, 0.6 MPa | 2-thiophene ethylamine |

| Azepane ring introduction | Reductive amination or nucleophilic substitution on ethylamine intermediate | Azepane precursors, appropriate reducing agents or catalysts | Target compound formation |

| Related intermediates | Condensation of 2-acetylthiophene with dimethylamine HCl and paraformaldehyde | Reflux in isopropanol/ethanol/water, acidic pH | Amino ketone intermediates |

Research Findings and Notes

- The Grignard route for 2-thiophene ethanol is well-established, providing a reliable intermediate for further functionalization.

- Phase-transfer catalysis facilitates mild reaction conditions for sulfonylation and ammonolysis steps, improving yields and purity.

- The azepane ring introduction is typically achieved by nucleophilic substitution on the ethylamine intermediate, though specific protocols vary and may require optimization depending on scale and reagent availability.

- Related syntheses of 2-acetylthiophene derivatives provide useful analogues and insights into reaction conditions that maintain high yields and product purity.

- Reaction parameters such as solvent choice, temperature control, and pH adjustment are critical for maximizing yield and minimizing side reactions.

This comprehensive analysis consolidates the preparation methods of 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol from multiple authoritative sources, providing a detailed roadmap for synthesis with conditions, yields, and mechanistic considerations. Further optimization and experimental validation may be necessary for specific laboratory or industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane nitrogen or the thiophene ring.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO4.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azepane or thiophene derivatives.

Scientific Research Applications

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Insights

- Structural Impact : The azepane ring in the primary compound introduces steric bulk and basicity, distinguishing it from analogs with simpler backbones (e.g., 2-(thiophen-2-yl)ethan-1-ol).

- Functional Group Role : The alcohol group in the primary compound supports hydrogen bonding, whereas ketone (ethan-1-one) and amine analogs enable divergent reactivity.

- Synthetic Accessibility : Enzymatic methods (e.g., ) achieve high enantioselectivity, while commercial availability of the primary compound suggests scalable production routes.

Biological Activity

Introduction

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol, also known by its IUPAC name, is a compound featuring both azepane and thiophene rings. Its unique structural properties suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C12H19NOS |

| Molecular Weight | 225.35 g/mol |

| CAS Number | 1375951-60-2 |

| InChI Key | QWXLNLHPFKERAM-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(NCC1)CC(C2=CC=CS2)O |

The presence of the azepane ring contributes to the compound's ability to interact with biological systems, while the thiophene ring may enhance its pharmacological properties due to its aromatic nature.

The biological activity of 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways leading to therapeutic effects. For example, compounds with similar structures have been shown to exhibit activity against acetylcholinesterase (AChE), which is crucial for neurotransmission.

Anticancer Potential

Recent studies have indicated that derivatives of compounds containing thiophene and azepane structures possess significant anticancer properties. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The following table summarizes some findings regarding the anticancer activity of similar compounds:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-(Piperidin-2-yl)-1-thiophen-2-ylethanol | 0.65 | MCF-7 |

| 2-(Azepan-2-yl)-1-thiophen-2-yletanol | TBD | TBD |

| Reference Compound (Doxorubicin) | 0.79 | MCF-7 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that modifications in the structure can lead to enhanced potency.

Neuroprotective Effects

There is emerging evidence that compounds similar to 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol may exhibit neuroprotective effects by inhibiting AChE activity. This inhibition can prevent the breakdown of acetylcholine, enhancing cholinergic signaling in conditions such as Alzheimer's disease.

Case Studies

In a recent study focusing on azepane derivatives, researchers observed that certain modifications led to increased binding affinity for AChE. The study utilized molecular docking simulations to predict interactions between the compound and active sites of AChE, revealing potential for development as a therapeutic agent against neurodegenerative disorders.

Comparison with Similar Compounds

The unique combination of azepane and thiophene rings in 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol differentiates it from other compounds such as:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-(Piperidin-2-yl)-1-thiophen-2-yletanol | Piperidine instead of Azepane | Anticancer activity |

| 2-(Azepan-2-y)-1-furan-2-yletanol | Furan instead of Thiophene | Antimicrobial properties |

These comparisons illustrate how variations in ring structure can influence biological activity and therapeutic potential.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Catalyst Optimization : Chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation.

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy ensures real-time enantiomer ratio control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.